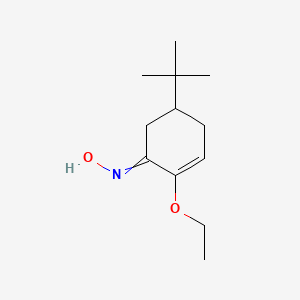
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C14H25NO2 It is known for its unique structure, which includes a tert-butyl group, an ethoxy group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable precursor. One common method involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction is carried out under inert atmosphere conditions at room temperature. The product is then purified through recrystallization from hexane to obtain crystals suitable for further analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine involves its ability to form stable intermediates and react with various substrates. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound can form stable oximes that can further react to form other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Similar in structure but lacks the ethoxy and cyclohexene groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group but differs in the presence of a benzaldehyde moiety.
Uniqueness
N-(5-tert-Butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both the ethoxy and cyclohexene groups makes it a versatile compound for synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
56560-36-2 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-(5-tert-butyl-2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H21NO2/c1-5-15-11-7-6-9(12(2,3)4)8-10(11)13-14/h7,9,14H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
NKDKPHRSDXOULF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CCC(CC1=NO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
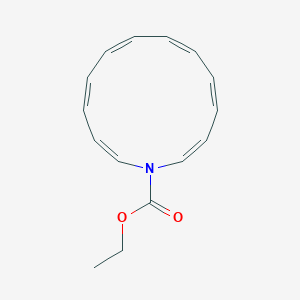

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

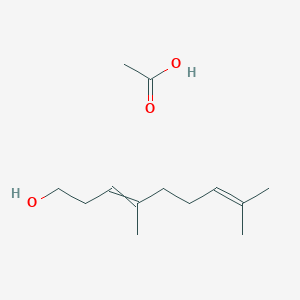
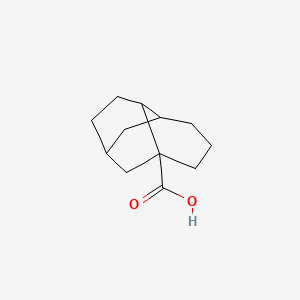

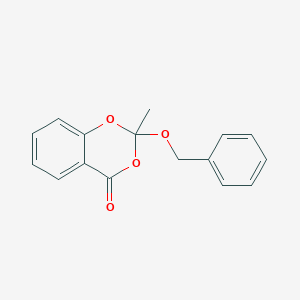
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)

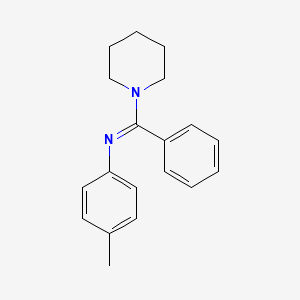
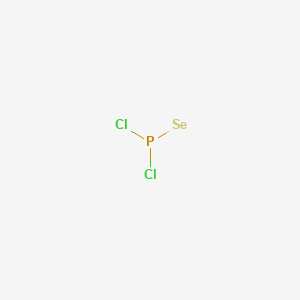
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
